molecular formula C11H15BClNO3 B1418696 (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid CAS No. 871332-72-8

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Cat. No.: B1418696
CAS No.: 871332-72-8
M. Wt: 255.51 g/mol
InChI Key: IKECDENKFPRPDM-UHFFFAOYSA-N
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Description

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group and a chlorine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid typically involves the reaction of 3-amino-4-chlorophenylboronic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3-Amino-4-chlorophenylboronic acid+tert-Butyl isocyanate(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid\text{3-Amino-4-chlorophenylboronic acid} + \text{tert-Butyl isocyanate} \rightarrow \text{this compound} 3-Amino-4-chlorophenylboronic acid+tert-Butyl isocyanate→(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of the compound, making the process more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can undergo reduction reactions to form the corresponding boronate.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boronates.

    Substitution: Substituted phenylboronic acids with various functional groups.

Scientific Research Applications

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The compound can also participate in various catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is unique due to the specific positioning of the tert-butylcarbamoyl and chlorine substituents on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The presence of the boronic acid group also allows for versatile applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKECDENKFPRPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661223
Record name [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-72-8
Record name B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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